molecular formula C21H22N6O B2701875 [2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-pyrazol-1-ylphenyl)methanone CAS No. 2380088-07-1

[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-pyrazol-1-ylphenyl)methanone

Cat. No. B2701875
M. Wt: 374.448
InChI Key: VPXPABWDDXUZPS-UHFFFAOYSA-N
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Description

“[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-pyrazol-1-ylphenyl)methanone” is a heterocyclic compound with a complex structure. It combines pyrrolopyrrolidine and pyrazole moieties, suggesting potential biological activity. The compound’s name hints at its intricate arrangement of fused rings and functional groups.



Molecular Structure Analysis

The molecular structure reveals critical information about its properties. The compound’s 3D arrangement , bond angles, and functional groups influence its behavior. Researchers can use techniques like X-ray crystallography or NMR spectroscopy to elucidate the precise structure.



Chemical Reactions Analysis

Understanding the compound’s reactivity is crucial. Researchers may investigate its reactions with other molecules, such as nucleophiles, electrophiles, or oxidants. These reactions could lead to the formation of derivatives or novel compounds.



Physical And Chemical Properties Analysis


  • Melting Point and Solubility : Determining the melting point provides insights into purity. Solubility in various solvents affects its practical use.

  • UV-Vis Absorption : Investigating its absorption spectrum helps identify chromophores and potential applications.

  • Stability : Assessing stability under different conditions (pH, temperature, light) informs storage and handling guidelines.


Safety And Hazards

Safety considerations are paramount:



  • Toxicity : Assess its toxicity profile through in vitro cytotoxicity assays and animal studies.

  • Handling : Researchers should follow safety protocols when working with this compound.

  • Environmental Impact : Evaluate its impact on the environment during synthesis, use, and disposal.


Future Directions


  • Biological Activity : Investigate its potential as a drug candidate (anticancer, antimicrobial, anti-inflammatory, etc.).

  • Structure-Activity Relationship (SAR) : Modify the compound systematically to optimize its properties.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.

  • Clinical Trials : If promising, move toward preclinical and clinical trials.


properties

IUPAC Name

[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-15-8-20(23-14-22-15)25-10-17-12-26(13-18(17)11-25)21(28)16-4-2-5-19(9-16)27-7-3-6-24-27/h2-9,14,17-18H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXPABWDDXUZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CC3CN(CC3C2)C(=O)C4=CC(=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-6-{5-[3-(1H-pyrazol-1-yl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

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